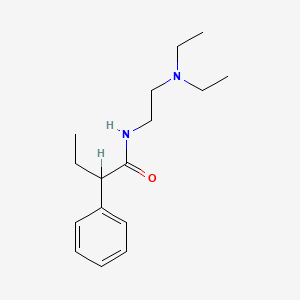
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C16H23Cl3O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with 1-methylheptanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate involves the disruption of plant growth processes. It mimics the action of natural plant hormones called auxins, leading to uncontrolled and abnormal growth, ultimately causing the death of the target weeds. The compound binds to specific auxin receptors in the plant cells, triggering a cascade of molecular events that interfere with normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
Methyl 2-(2,4,5-trichlorophenoxy)propionate: A closely related ester with similar chemical properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A compound with similar herbicidal activity but different chemical structure.
Uniqueness
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain (1-methylheptyl) provides enhanced lipophilicity, making it more effective in penetrating plant tissues compared to shorter-chain analogs .
Eigenschaften
CAS-Nummer |
53404-14-1 |
|---|---|
Molekularformel |
C17H23Cl3O3 |
Molekulargewicht |
381.7 g/mol |
IUPAC-Name |
octan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C17H23Cl3O3/c1-4-5-6-7-8-11(2)22-17(21)12(3)23-16-10-14(19)13(18)9-15(16)20/h9-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
NBWODOKZOKFQJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)


![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)

